Cas no 1807260-54-3 (2-Cyano-3-ethyl-5-(hydroxymethyl)benzoic acid)
2-Cyano-3-ethyl-5-(hydroxymethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-3-ethyl-5-(hydroxymethyl)benzoic acid
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- Inchi: 1S/C11H11NO3/c1-2-8-3-7(6-13)4-9(11(14)15)10(8)5-12/h3-4,13H,2,6H2,1H3,(H,14,15)
- InChI Key: PBFYUHODQOXVKA-UHFFFAOYSA-N
- SMILES: OCC1=CC(C(=O)O)=C(C#N)C(=C1)CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 281
- XLogP3: 1.1
- Topological Polar Surface Area: 81.3
2-Cyano-3-ethyl-5-(hydroxymethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003120-250mg |
2-Cyano-3-ethyl-5-(hydroxymethyl)benzoic acid |
1807260-54-3 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
| Alichem | A010003120-500mg |
2-Cyano-3-ethyl-5-(hydroxymethyl)benzoic acid |
1807260-54-3 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
| Alichem | A010003120-1g |
2-Cyano-3-ethyl-5-(hydroxymethyl)benzoic acid |
1807260-54-3 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
2-Cyano-3-ethyl-5-(hydroxymethyl)benzoic acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Cyano-3-ethyl-5-(hydroxymethyl)benzoic acid
2-Cyano-3-Ethyl-5-(Hydroxymethyl)Benzoic Acid (CAS No. 1807260-54-3): A Comprehensive Overview
2-Cyano-3-Ethyl-5-(Hydroxymethyl)Benzoic Acid is a versatile organic compound with the CAS registry number 1807260-54-3. This compound, also referred to as EC Number 949-861-4, belongs to the class of benzoic acids and is characterized by its unique structural features, including a cyano group at position 2, an ethyl group at position 3, and a hydroxymethyl group at position 5 on the benzoic acid backbone. These functional groups confer the molecule with diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The synthesis of 2-Cyano-3-Ethyl-5-(Hydroxymethyl)Benzoic Acid typically involves multi-step organic reactions, including Friedel-Crafts acylation, cyanation, and hydroxylation. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the cyano group under mild conditions, thereby improving yield and purity.
One of the most promising applications of 1807260-54-3 lies in its potential as a building block for drug discovery. The compound's structure allows for further functionalization at various positions on the aromatic ring, enabling the creation of derivatives with diverse pharmacological activities. For example, studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, making them potential candidates for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition to its pharmaceutical applications, 2-Cyano-3-Ethyl-5-(Hydroxymethyl)Benzoic Acid has garnered attention in the field of agrochemistry. Its ability to act as a precursor for herbicides and fungicides has been explored in recent research. By modifying the substituents on the aromatic ring, scientists have developed analogs with enhanced bioactivity and reduced environmental toxicity. These findings underscore the compound's versatility and its role in sustainable agriculture.
The physical properties of 1807260-54-3 are also worth noting. It has a melting point of approximately 180°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various chemical transformations that require controlled solubility profiles.
Recent studies have also focused on the electrochemical properties of 2-Cyano-3-Ethyl-5-(Hydroxymethyl)Benzoic Acid, particularly its application in energy storage devices such as supercapacitors. The compound's ability to form stable redox-active materials has been explored through electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV). These investigations reveal that derivatives of this compound exhibit high capacitance retention over thousands of cycles, making them promising candidates for next-generation energy storage solutions.
In conclusion, 2-Cyano-3-Ethyl-5-(Hydroxymethyl)Benzoic Acid (CAS No. 1807260-54-3) is a multifaceted organic compound with significant potential across various industries. Its unique structure, coupled with advancements in synthetic methodologies and functionalization techniques, positions it as a valuable tool in drug discovery, agrochemistry, and materials science. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in addressing global challenges in health and sustainability.
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